molecular formula C18H15Cl2N3O4S2 B2435011 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide CAS No. 921543-51-3

3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide

Cat. No.: B2435011
CAS No.: 921543-51-3
M. Wt: 472.36
InChI Key: CIYLZLBBXRZRCK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazine compounds, which includes the 3,4-dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide, involves several methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular formula of this compound is C14H13Cl2NO4S2 . The average mass is 394.293 Da and the monoisotopic mass is 392.966309 Da .

Scientific Research Applications

Antimicrobial and Antifungal Properties

3,4-Dichloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzenesulfonamide has been explored for its antimicrobial and antifungal properties. Studies have synthesized various derivatives and evaluated their activities against different bacteria and fungi. For instance, some derivatives demonstrated significant antimicrobial activities, indicating the potential of this compound in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Enzyme Inhibition and Antioxidant Potential

This compound has been used to create derivatives that exhibit enzyme inhibition potential against specific enzymes like AChE and BChE. Molecular docking studies have been conducted to determine the binding modes of these compounds, with some showing promising antioxidant potential (Kausar et al., 2019).

Antitumor Activity

Research has also been conducted on the antitumor properties of derivatives of this compound. Some synthesized chlorinated compounds exhibited excellent in vitro antitumor activity against specific cell lines, suggesting potential use in cancer treatment (Fahim & Shalaby, 2019).

Synthetic Applications in Heterocyclic Chemistry

Benzenesulfonamide, a related compound, shows potential in heterocyclic synthesis through its role as a Directed Metalation Group (DMG). This indicates the compound's utility in synthetic applications, particularly in the synthesis of various heterocyclic compounds (Familoni, 2002).

Pro-apoptotic Effects in Cancer Cells

Derivatives of this compound have been synthesized to study their pro-apoptotic effects in cancer cells. These studies focus on understanding the molecular mechanisms involved in this process and evaluating their potential as anticancer agents (Cumaoğlu et al., 2015).

Structural and Conformation Studies

Studies on arylsulfonamide derivatives, including those related to this compound, have been conducted to understand their crystal structures and conformations. This research aids in understanding the properties of these compounds at a molecular level, which can be crucial for their application in various fields (Borges et al., 2014).

Properties

IUPAC Name

3,4-dichloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O4S2/c1-2-28(24,25)18-10-9-17(21-22-18)12-3-5-13(6-4-12)23-29(26,27)14-7-8-15(19)16(20)11-14/h3-11,23H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYLZLBBXRZRCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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